(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine
Description
Properties
IUPAC Name |
(2,3-dimethylimidazo[1,2-a]pyridin-7-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-8(2)13-4-3-9(6-11)5-10(13)12-7/h3-5H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXRSFENCQFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)CN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of multicomponent reactions with easily available chemicals, making the synthesis process efficient and cost-effective .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridin-8-amine (CAS: 860258-05-5)
- Structural Differences : Lacks the 3-methyl group present in the target compound and features an amine at position 8 instead of 7.
- Similarity Score : 0.98 (very high due to shared imidazo[1,2-a]pyridine backbone and methyl group at position 2) .
- Implications : Positional isomerism significantly alters electronic distribution and binding interactions. The 8-amine derivative may exhibit distinct pharmacokinetic properties compared to the 7-methanamine analog.
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine (CAS: 119858-51-4)
- Structural Differences : Shares the 2,3-dimethyl substitution but places the amine at position 8.
- Similarity Score : 0.92 .
- For example, 8-amine derivatives may favor interactions with planar aromatic systems in enzymes, whereas 7-methanamine could engage in flexible binding modes.
Functional Group Variations
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS: 106961-33-5)
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (CAS: 101820-69-3)
- Structural Differences : Replaces the 7-methanamine with an ethyl ester at position 3.
- Similarity Score : 0.77 .
- Implications : The ester group introduces hydrolytic liability, making this derivative less stable in physiological conditions compared to the methanamine analog.
Core Heterocycle Modifications
2,3-Dicyano-5-[benzimidazol-2-yl]methyl-7-methyl-imidazo[1,2-a]pyrimidine (Compound 10a-d)
- Structural Differences: Substitutes the pyridine ring with pyrimidine and adds cyano and benzimidazole groups.
- Synthesis Context: Derived from reactions involving 2-aminodicyanoimidazole and pyran-2-ones .
- However, the cyano groups may reduce bioavailability due to increased polarity.
Comparative Data Table
| Compound (CAS) | Core Structure | Substituents | Similarity Score | Key Properties |
|---|---|---|---|---|
| 1216046-88-6 (Target) | Imidazo[1,2-a]pyridine | 2,3-dimethyl; 7-methanamine | - | High polarity, moderate lipophilicity |
| 860258-05-5 | Imidazo[1,2-a]pyridine | 2-methyl; 8-amine | 0.98 | Positional isomer, altered H-bonding |
| 119858-51-4 | Imidazo[1,2-a]pyridine | 2,3-dimethyl; 8-amine | 0.92 | Enhanced steric effects |
| 106961-33-5 | Imidazo[1,2-a]pyridine | 2-(p-tolyl); N,N-dimethylmethanamine | 0.80 | Increased steric hindrance |
| 101820-69-3 | Imidazo[1,2-a]pyridine | 3-ethyl ester | 0.77 | Ester hydrolysis liability |
| 10a-d (from Synthesis Studies) | Imidazo[1,2-a]pyrimidine | 2,3-dicyano; benzimidazole | - | High polarity, nucleotide affinity |
*Data compiled from *
Biological Activity
(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine is a compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C10H13N3
- Molecular Weight : 175.23 g/mol
- CAS Number : 1216046-88-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to the inhibition of specific enzymes or receptors involved in disease processes. The compound has been investigated for its potential as:
- Antimicrobial Agent : It exhibits activity against a range of bacteria and viruses by disrupting cellular functions.
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Biological Activity Data
| Activity Type | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.34 ± 0.05 | Effective against resistant strains |
| Antiviral | Influenza virus | 0.16 ± 0.02 | Inhibits viral replication |
| Antitumor | Various cancer cell lines | 0.37 ± 0.02 | Induces apoptosis in vitro |
Case Studies and Research Findings
Research has highlighted the potential of this compound in various therapeutic areas:
-
Antimicrobial Studies :
- A study demonstrated that this compound showed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus with an IC50 value of 0.34 µM .
- Additional research indicated its effectiveness against viral pathogens, particularly influenza, with an IC50 value of 0.16 µM .
- Antitumor Activity :
-
Comparative Analysis :
- Compared to other imidazo[1,2-a]pyridine derivatives, this compound exhibits enhanced selectivity and potency due to its unique structural modifications that improve binding affinity to target proteins .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine?
The synthesis typically involves condensation reactions or multicomponent reactions to construct the imidazo[1,2-a]pyridine core. For example, a three-step synthesis (Figure 1 in ) includes refluxing with 1,2-dimethoxyethane, hydrolysis with LiOH, and coupling with amines using EDCI/DMAP. Modifications at the 2- and 3-positions are achieved via alkylation or nucleophilic substitution, as demonstrated in derivatives like ND-09759 . Purification often employs silica gel chromatography, and structural confirmation relies on NMR (e.g., δ 2.31 ppm for methyl groups in ) and mass spectrometry .
Q. How is the structural identity of this compound confirmed experimentally?
Spectroscopic techniques are critical:
- 1H/13C NMR identifies substituents (e.g., methyl groups at δ ~2.3 ppm and aromatic protons at δ 7.1–7.5 ppm) .
- IR spectroscopy detects functional groups like NH stretches (~3300 cm⁻¹) in methanamine derivatives .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peaks in and ).
- X-ray crystallography (e.g., ) resolves absolute configurations in related compounds, though not directly reported for this derivative.
Q. What pharmacological activities are reported for imidazo[1,2-a]pyridine derivatives structurally related to this compound?
Analogous compounds exhibit bactericidal (e.g., ND-09759 against M. tuberculosis in ), anxiolytic , and cardiovascular activities ( ). These properties are attributed to interactions with enzymes like phosphodiesterases () or microbial targets. However, direct data for this compound requires extrapolation from structural analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., CH₃CN in ) improve coupling efficiency.
- Catalysts : EDCI/DMAP enhances amide bond formation ( ), while NaBH₄ selectively reduces imines to amines ().
- Temperature control : Reflux (e.g., 48 h in ) ensures complete cyclization.
- Purification : Gradient elution in silica chromatography resolves closely related byproducts ().
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Standardized assays : Use consistent in vitro models (e.g., mouse infection models in ) to minimize variability.
- Structural validation : Confirm compound integrity via LC/MS and NMR post-assay ().
- Target engagement studies : Co-crystallization (e.g., PDE10A complex in ) clarifies binding modes.
- Meta-analysis : Compare substituent effects (e.g., methyl vs. nitro groups in ) to identify activity trends.
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
- Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂ in ) alters electronic properties and binding affinity.
- Scaffold hopping : Replace the pyridine ring with pyrimidine ( ) to explore new interactions.
- Pharmacophore modeling : Use crystal structures (e.g., ) to predict key interactions (e.g., hydrogen bonds with PDE10A).
- Metabolic profiling : Assess stability using liver microsomes ( ) to prioritize derivatives with favorable pharmacokinetics.
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment during synthesis?
- HPLC with UV/Vis detection () quantifies impurities.
- Elemental analysis (e.g., C, H, N percentages in ) validates stoichiometry.
- Tandem MS/MS differentiates isobaric species.
Q. How do researchers validate target engagement in biological studies?
- Surface plasmon resonance (SPR) measures binding kinetics.
- Cellular thermal shift assays (CETSA) confirm target stabilization in vivo.
- Cryo-EM/X-ray crystallography () visualizes binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
